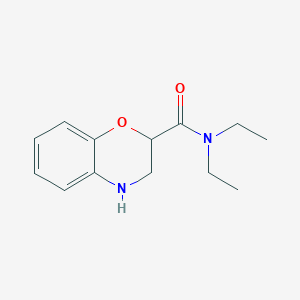

N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c1-3-15(4-2)13(16)12-9-14-10-7-5-6-8-11(10)17-12/h5-8,12,14H,3-4,9H2,1-2H3 |

InChI Key |

XJTHRBQWPWCLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CNC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves a two-step reaction. Initially, an amine reacts with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the labile hydrogen of the hydroxyl group and the ortho-position of the phenol at elevated temperatures to form the oxazine ring . This method, however, has some drawbacks, including a slow reaction rate and the need for a large amount of solvent due to the poor solubility of the reacting compounds .

Industrial Production Methods: the general approach would likely involve optimizing the reaction conditions to improve yield and reduce costs, possibly by employing solventless synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is a chemical compound with a benzoxazine ring in its molecular structure. It has a molecular weight of approximately 270.76 g/mol and the molecular formula . This compound is utilized in biochemical research and has potential applications in medicinal chemistry and pharmacology.

Scientific Research Applications

This compound hydrochloride is a versatile compound with applications in various scientific research fields.

Potential Therapeutic Applications

- Anti-inflammatory Properties: Research indicates that this compound possesses anti-inflammatory properties.

- Smooth Muscle Relaxant: It can act as a smooth muscle relaxant by activating potassium channels, suggesting it could be used to treat muscle spasms and inflammation.

- Serotonin Receptor Antagonist: Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been synthesized and evaluated for their serotonin-3 (5HT3) receptor antagonistic activities .

Interaction Studies

- Biological Targets: this compound hydrochloride interacts with biological targets, particularly potassium channels. These interactions are crucial for understanding its pharmacological effects and drug development.

Synthesis

Several methods exist for synthesizing this compound hydrochloride, highlighting its synthetic accessibility and versatility.

Structural comparison

The unique diethyl substitution in this compound hydrochloride gives it distinct pharmacological properties compared to other similar compounds. Examples of similar compounds include:

- 3,4-Dihydro-2H-benzoxazine, which lacks alkyl substitution and is used in simpler synthetic pathways.

- N,N-Dimethylbenzoxazine, which exhibits different solubility and reactivity profiles due to its dimethyl substitution.

- 6-Nitrobenzoxazine, which has enhanced biological activity because of the nitro group substitution.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzoxazine Core

Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b)

- Structure : Benzyl and chloro substituents at positions 4 and 4.

- Activity : Such halogenated derivatives are intermediates in synthesizing calcium antagonists and antihypertensive agents .

- Key Difference : The ester group (vs. carboxamide) reduces hydrogen-bonding capacity, impacting receptor affinity .

N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Carboxamide Variants

N-Propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

- Structure : Propyl group on the carboxamide nitrogen.

- Properties : CAS 75763-51-8; molecular formula C12H16N2O2 .

- Comparison : Shorter alkyl chain reduces logP (~1.0 vs. ~2.5 for diethyl variant), affecting membrane permeability and metabolic stability .

N-(4-Chlorophenyl)-4-(5-chloro-2-pyridinyl)-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide

Pharmacological Profiles

Biological Activity

N,N-Diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (commonly referred to as DEB) is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential therapeutic applications, supported by various research findings and case studies.

- Chemical Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

- CAS Number : 1097827-25-2

DEB exhibits its biological activity primarily through its interaction with various neurotransmitter systems. Notably, it has been studied for its antagonistic effects on the serotonin 5-HT3 receptor. This receptor is implicated in numerous physiological processes, including anxiety and nausea.

1. Serotonin 5-HT3 Receptor Antagonism

Research indicates that DEB and its derivatives can effectively antagonize the 5-HT3 receptor. A study demonstrated that certain derivatives exhibited high affinity for this receptor, with one compound showing a Ki value of 0.019 nM, indicating potent antagonistic activity . The introduction of specific substituents on the benzoxazine ring significantly enhanced this activity.

2. Anticancer Properties

DEB has shown promise in anticancer applications. A series of benzoxazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study found that specific derivatives promoted apoptosis in human umbilical vein endothelial cells (HUVECs) and inhibited proliferation in A549 lung cancer cells . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported that derivatives of benzoxazines exhibit significant antibacterial and antifungal activities. For instance, some derivatives showed effective inhibition against common pathogens at low concentrations .

Case Study 1: Anticancer Activity

In a controlled study involving the synthesis of various benzoxazine derivatives, researchers found that one particular derivative not only inhibited A549 cell growth but also induced apoptosis in HUVECs . This suggests potential use in targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of DEB derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibiotic agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.